4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7-(methylthio)quinoline
Overview
Description
4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7-(methylthio)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has been studied for its potential applications in scientific research due to its unique properties and mechanisms of action.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7-(methylthio)quinoline involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also inhibits the activity of certain receptors in the brain, which may be involved in the development of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7-(methylthio)quinoline have been studied extensively. It has been shown to reduce inflammation, inhibit tumor growth, and have anti-microbial properties. It has also been shown to have a positive effect on neurological function, including memory and learning.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7-(methylthio)quinoline in lab experiments is its unique mechanism of action and potential applications in various research fields. However, its synthesis requires expertise in organic chemistry and specific conditions, which may limit its availability.
Future Directions
There are several future directions for the study of 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7-(methylthio)quinoline. One potential direction is the development of new derivatives with improved properties and mechanisms of action. Another direction is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanisms of action and potential applications in scientific research.
Scientific Research Applications
4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7-(methylthio)quinoline has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders.
properties
IUPAC Name |
4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7-methylsulfanylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c1-13-11-17(20-8-4-7-19(2)9-10-20)18-16-12-14(21-3)5-6-15(13)16/h5-6,11-12H,4,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKADLQCJVJGKMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)SC)N3CCCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.